molecular formula C₁₂H₁₄ClN B1145344 N-Despropargyl N-(1-Chloroprop-1-ene) Rasagiline CAS No. 1175018-74-2

N-Despropargyl N-(1-Chloroprop-1-ene) Rasagiline

Katalognummer: B1145344
CAS-Nummer: 1175018-74-2
Molekulargewicht: 207.7
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Despropargyl N-(1-Chloroprop-1-ene) Rasagiline is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chloropropenyl group and an indene moiety, making it an interesting subject for synthetic and mechanistic studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Despropargyl N-(1-Chloroprop-1-ene) Rasagiline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as indene and 3-chloroprop-2-enylamine.

    Reaction Conditions: The key step involves the reaction of indene with 3-chloroprop-2-enylamine under specific conditions to form the desired product. This reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and ethanol, respectively.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, automated synthesis platforms, and more efficient purification methods.

Analyse Chemischer Reaktionen

Types of Reactions

N-Despropargyl N-(1-Chloroprop-1-ene) Rasagiline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) to reduce the double bond in the chloropropenyl group.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium azide (NaN₃), potassium cyanide (KCN)

Major Products

    Oxidation: Oxidized derivatives of the indene moiety

    Reduction: Reduced derivatives with saturated chloropropyl groups

    Substitution: Azide or cyanide substituted products

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-Despropargyl N-(1-Chloroprop-1-ene) Rasagiline serves as a structural framework for developing new drugs targeting neurodegenerative diseases. Its role as a monoamine oxidase B inhibitor suggests potential benefits in enhancing dopaminergic signaling in Parkinson's disease patients.

Synthesis of Derivatives

This compound is utilized in synthesizing Rasagiline mesylate and other chloro derivatives. The chloropropenyl group allows for further modifications, making it a valuable intermediate in pharmaceutical synthesis .

Enzyme Inhibition Studies

Research indicates that compounds similar to this compound can inhibit specific enzymes involved in neurotransmitter metabolism. This property is crucial for developing treatments that mitigate the effects of neurodegeneration .

Asymmetric Synthesis

The unique chiral structure of this compound makes it an excellent candidate for asymmetric synthesis processes, where it can act as a chiral ligand or building block in creating more complex molecules .

Case Study 1: Efficacy in Parkinson's Disease

A multicenter randomized controlled trial demonstrated that Rasagiline significantly reduces motor fluctuations in patients with Parkinson's disease when compared to placebo. The study reported a decrease in total daily off time by an average of 1.85 hours with the higher dosage of Rasagiline, highlighting its therapeutic potential .

Case Study 2: Neuroprotective Effects

Research has shown that Rasagiline exhibits neuroprotective properties by preventing the breakdown of dopamine, which is crucial for maintaining neuronal health in Parkinson's disease patients. The ADAGIO study indicated that early treatment with Rasagiline could slow disease progression and improve quality of life metrics .

Wirkmechanismus

The mechanism of action of N-Despropargyl N-(1-Chloroprop-1-ene) Rasagiline involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to changes in their activity. The pathways involved may include signal transduction cascades, enzyme inhibition, or receptor activation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-Despropargyl N-(1-Chloroprop-1-ene) Rasagiline
  • (1R)-N-[(Z)-3-bromoprop-2-enyl]-2,3-dihydro-1H-inden-1-amine
  • (1R)-N-[(Z)-3-iodoprop-2-enyl]-2,3-dihydro-1H-inden-1-amine

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and chiral configuration, which can lead to distinct biological activities and chemical reactivity compared to its analogs.

Biologische Aktivität

N-Despropargyl N-(1-Chloroprop-1-ene) Rasagiline is a derivative of rasagiline, which is primarily known for its role as a monoamine oxidase B (MAO-B) inhibitor in the treatment of Parkinson's disease. This compound has garnered attention for its unique biological activities, particularly its neuroprotective properties and potential therapeutic implications. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Rasagiline, including its derivatives like this compound, primarily exerts its effects through the irreversible inhibition of MAO-B, an enzyme responsible for the breakdown of dopamine in the brain. This inhibition leads to increased levels of dopamine, which helps alleviate motor symptoms associated with Parkinson's disease. Additionally, rasagiline has been shown to possess neuroprotective properties that are independent of MAO-B inhibition.

Neuroprotective Properties

Research indicates that rasagiline and its metabolites can protect neurons from various forms of toxicity. For instance:

  • Glutamate-Induced Toxicity : Rasagiline has demonstrated protective effects against glutamate-induced toxicity in neuronal cultures, which is significant given that excessive glutamate can lead to excitotoxicity and neuronal death .
  • Apoptosis Prevention : In studies involving human dopaminergic SH-SY5Y cells, rasagiline enhanced the expression of anti-apoptotic proteins such as Bcl-2, thereby adjusting the apoptotic threshold and protecting neurons from cell death induced by neurotoxins .

Pharmacokinetics

The pharmacokinetic profile of rasagiline shows rapid absorption and metabolism primarily via cytochrome P450 enzymes. Its major metabolite, 1-(R)-aminoindan, also exhibits neuroprotective effects and contributes to the overall efficacy of rasagiline in treating Parkinson's disease .

Efficacy in Clinical Studies

Clinical trials have established the efficacy of rasagiline in improving motor function and reducing "off" time in patients with Parkinson's disease. A notable study demonstrated that patients receiving rasagiline showed significant improvements on the Unified Parkinson’s Disease Rating Scale (UPDRS) compared to those on placebo .

Table 1: Pharmacokinetic Parameters of Rasagiline

ParameterValue
Half-life1.34 hours
Volume of distribution182 L
Clearance94.3 L/hour
% Unchanged drug excreted<1%

Table 2: Neuroprotective Effects of Rasagiline in Cell Models

Study TypeCell ModelOutcome
In vitroSH-SY5Y cellsIncreased Bcl-2 expression
In vitroRat hippocampal neuronsProtection against glutamate toxicity
In vivoMPTP model in primatesReduced dopaminergic neuron loss

Case Study 1: Efficacy in Early Parkinson's Disease

In a randomized controlled trial involving early-stage Parkinson's patients, treatment with rasagiline resulted in a statistically significant reduction in UPDRS scores after one year compared to baseline measurements. Patients reported improved quality of life and reduced motor fluctuations.

Case Study 2: Neuroprotection Against Neurotoxicity

A study using rat models exposed to MPTP showed that pretreatment with rasagiline significantly mitigated dopaminergic neuron loss. The neuroprotective effect was attributed to both MAO-B inhibition and additional mechanisms involving mitochondrial stabilization .

Eigenschaften

IUPAC Name

(1R)-N-[(Z)-3-chloroprop-2-enyl]-2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN/c13-8-3-9-14-12-7-6-10-4-1-2-5-11(10)12/h1-5,8,12,14H,6-7,9H2/b8-3-/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLXGVLJGYOTNZ-CPWLGJMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1NCC=CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2[C@@H]1NC/C=C\Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.